![molecular formula C14H15BrO3 B10905091 (2E)-3-[5-bromo-2-(cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B10905091.png)
(2E)-3-[5-bromo-2-(cyclopentyloxy)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID is an organic compound characterized by the presence of a bromine atom, a cyclopentyloxy group, and a propenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID typically involves the bromination of a cyclopentyl ether derivative followed by a series of reactions to introduce the propenoic acid group. One common method involves the use of bromocyclopentane as a starting material, which is reacted with magnesium turnings in dry tetrahydrofuran to form a cyclopentyl Grignard reagent . This intermediate can then be further reacted with appropriate reagents to introduce the bromine and propenoic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Photochemical bromination techniques can be employed to achieve selective bromination of the cyclopentyl ether derivative . The subsequent steps involve standard organic synthesis techniques, including esterification and hydrolysis, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol or alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID involves its interaction with specific molecular targets. The bromine atom and the propenoic acid moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or bind to specific receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-[5-BROMO-2-(CYCLOHEXYLOXY)PHENYL]-2-PROPENOIC ACID: Similar structure but with a cyclohexyloxy group instead of a cyclopentyloxy group.
(E)-3-[5-CHLORO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID is unique due to the presence of the bromine atom and the cyclopentyloxy group, which confer specific chemical and biological properties. These structural features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C14H15BrO3 |
|---|---|
Peso molecular |
311.17 g/mol |
Nombre IUPAC |
(E)-3-(5-bromo-2-cyclopentyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H15BrO3/c15-11-6-7-13(18-12-3-1-2-4-12)10(9-11)5-8-14(16)17/h5-9,12H,1-4H2,(H,16,17)/b8-5+ |
Clave InChI |
ZLIVTTWJQAFYKU-VMPITWQZSA-N |
SMILES isomérico |
C1CCC(C1)OC2=C(C=C(C=C2)Br)/C=C/C(=O)O |
SMILES canónico |
C1CCC(C1)OC2=C(C=C(C=C2)Br)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


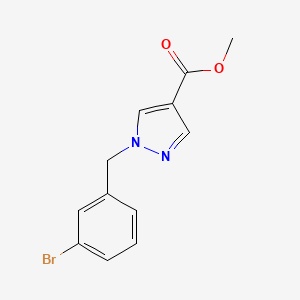
![N-(2,4-difluorophenyl)-2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10905015.png)
![1-[(4-fluorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905023.png)
![3-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905031.png)
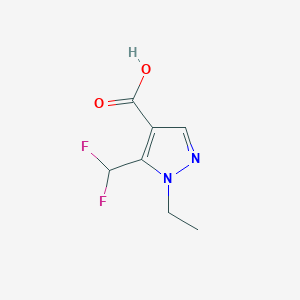
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B10905044.png)
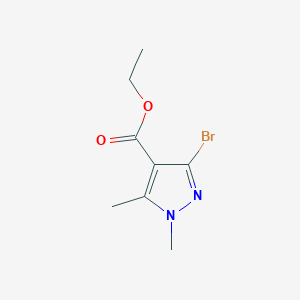
![N'~1~-[(E)-1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(3-chloroanilino)propanohydrazide](/img/structure/B10905077.png)
![methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905078.png)
![Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10905085.png)
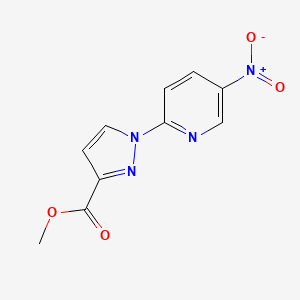
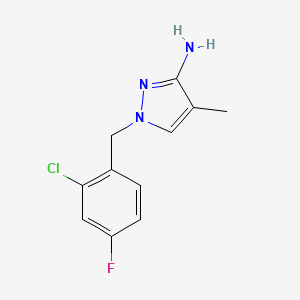
![N'-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)-1-ethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B10905101.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B10905108.png)
